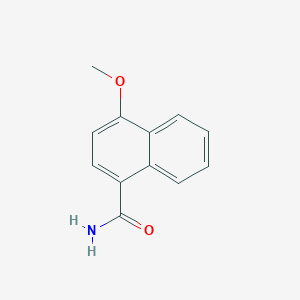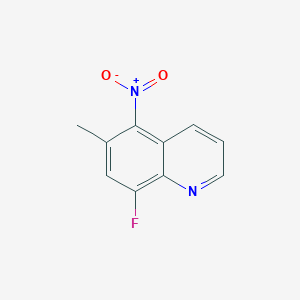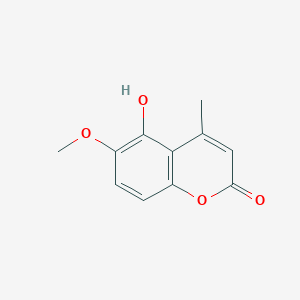
2-Ethyl-2,7-dimethylchroman-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2,7-dimethylchroman-6-ol is an organic compound belonging to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This specific compound is characterized by the presence of ethyl and dimethyl groups at the 2 and 7 positions, respectively, and a hydroxyl group at the 6 position. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,7-dimethylchroman-6-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of a phenol derivative with an appropriate alkyl halide, followed by cyclization to form the chroman ring. The reaction conditions often involve the use of Lewis acids such as aluminum chloride or boron trifluoride to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Industrial methods may also employ green chemistry principles to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions: 2-Ethyl-2,7-dimethylchroman-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydrochroman derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of 2-Ethyl-2,7-dimethylchroman-6-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted chroman derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.
作用机制
The mechanism of action of 2-Ethyl-2,7-dimethylchroman-6-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotective Effects: It may protect neurons from oxidative stress and apoptosis, potentially benefiting neurodegenerative conditions.
相似化合物的比较
2-Methyl-2,7-dimethylchroman-6-ol: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-2,6-dimethylchroman-6-ol: Similar structure but with the dimethyl groups at different positions.
2-Ethyl-2,7-dimethylchroman-4-ol: Similar structure but with the hydroxyl group at a different position.
Uniqueness: 2-Ethyl-2,7-dimethylchroman-6-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2 position and the hydroxyl group at the 6 position can enhance its antioxidant and anti-inflammatory properties compared to similar compounds.
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
2-ethyl-2,7-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O2/c1-4-13(3)6-5-10-8-11(14)9(2)7-12(10)15-13/h7-8,14H,4-6H2,1-3H3 |
InChI 键 |
LDQGNESIEPADLR-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC2=C(O1)C=C(C(=C2)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)


![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)









